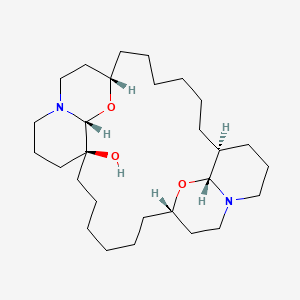![molecular formula C29H24N2O4S B1242659 7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)
7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LSM-24543 is a member of naphthalenes.
Applications De Recherche Scientifique
1. Biodegradation and Environmental Impact
Polycyclic aromatic hydrocarbons (PAHs) like Phenanthrene, which shares a structural resemblance with the query compound, are known for their environmental persistence and toxicity. Sphingomonads, a group of microorganisms, have shown the ability to degrade Phenanthrene in contaminated soils and sediments. This suggests potential environmental applications in bioremediation efforts to manage PAH contamination (Waigi et al., 2015).
2. Chemical Structure and Biological Activity
The structural features of cyclopenta[c]phenanthrenes (CP[c]Phs), which are structurally related to the query compound, have been studied for their environmental occurrence, chemical properties, and potential biological activities. These studies aim to understand the risks associated with these compounds and their potential impact on living organisms, suggesting a focus on risk assessment and environmental health (Brzuzan et al., 2013).
3. Pharmacological Properties and Therapeutic Potential
Compounds like Osthole, which share structural features with the query compound, have demonstrated multiple pharmacological actions, including neuroprotective, immunomodulatory, anticancer, and hepatoprotective activities. These findings suggest the potential therapeutic applications of structurally related compounds in various health conditions (Zhang et al., 2015).
4. Relationship with Biological Activities
The relationship between the chemical structure of mescaline and its analogs, including structural similarities to the query compound, and their biological activities in various species, has been explored. This suggests a potential interest in the study of such compounds for their effects on biological systems and their potential medicinal properties (Hardman et al., 1973).
5. Antioxidant Properties
Studies on Hydroxycinnamic acids (HCAs), structurally related to the query compound, have shown significant antioxidant properties. Understanding the structure-activity relationships of these compounds can lead to the development of potent antioxidants for the management of oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Propriétés
Formule moléculaire |
C29H24N2O4S |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
(14Z)-11-(2,5-dimethoxyphenyl)-14-[(3-hydroxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C29H24N2O4S/c1-34-20-11-13-24(35-2)23(16-20)27-22-12-10-18-7-3-4-9-21(18)26(22)30-29-31(27)28(33)25(36-29)15-17-6-5-8-19(32)14-17/h3-9,11,13-16,27,32H,10,12H2,1-2H3/b25-15- |
Clé InChI |
CLHCQUDCQDMFRG-MYYYXRDXSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)/C(=C/C6=CC(=CC=C6)O)/S5 |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC(=CC=C6)O)S5 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC(=CC=C6)O)S5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


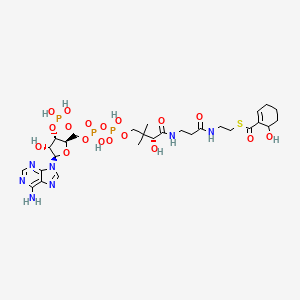
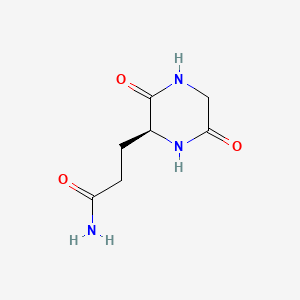
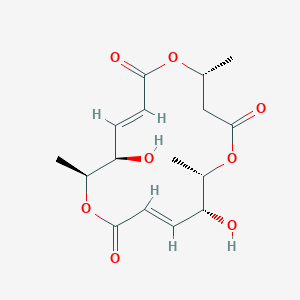
![1,3,6,7-Tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B1242582.png)
![[(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] octadecanoate](/img/structure/B1242585.png)
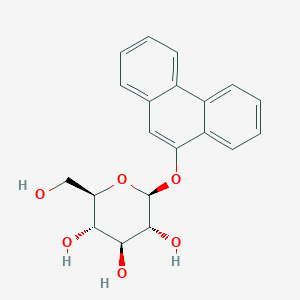
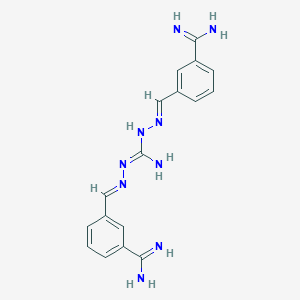
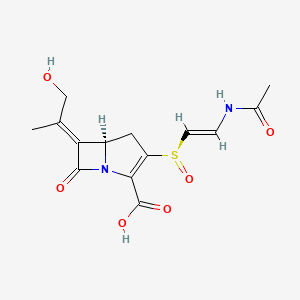
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242593.png)

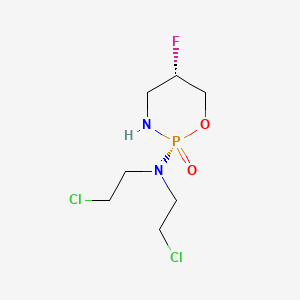
![(1R)-1,5-anhydro-1-[(3S,4S,5R)-3-(hexacosanoylamino)-4,5-dihydroxynonadecyl]-D-galactitol](/img/structure/B1242598.png)
![(2S)-5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1242600.png)
